molecular formula C16H18ClN3O2 B6134997 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide

2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide

Cat. No. B6134997
M. Wt: 319.78 g/mol
InChI Key: FDRFVRCQELYYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, which plays a crucial role in the maintenance of metabolic balance in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, and has been used extensively in scientific research to understand the role of AMPK in various physiological and pathological processes.

Mechanism of Action

2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of AMPK.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide has been shown to have a number of biochemical and physiological effects, including:
- Increased glucose uptake and metabolism
- Increased fatty acid oxidation and mitochondrial biogenesis
- Inhibition of lipogenesis and cholesterol synthesis
- Activation of autophagy and clearance of misfolded proteins
- Inhibition of inflammation and oxidative stress

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide is its specificity for AMPK activation, which allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide has also been shown to have off-target effects on other enzymes and signaling pathways, which can complicate its use in some experiments. Additionally, the optimal concentration of 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide for AMPK activation can vary depending on the cell type and experimental conditions, which can require optimization for each experiment.

Future Directions

There are a number of future directions for research on 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide and AMPK activation, including:
- Identification of novel AMPK activators with improved specificity and potency
- Investigation of the role of AMPK activation in cancer metabolism and therapy
- Study of the effects of AMPK activation on aging and age-related diseases
- Development of AMPK-based therapeutics for metabolic and neurodegenerative diseases
In conclusion, 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide is a small molecule activator of AMPK that has been extensively used in scientific research to study the role of AMPK in various physiological and pathological processes. Its specificity for AMPK activation and well-characterized mechanism of action make it a valuable tool for studying the effects of AMPK activation. However, its off-target effects and variable optimal concentration can complicate its use in some experiments. Future research on 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide and AMPK activation holds promise for the development of novel therapeutics for metabolic and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide involves several steps, starting with the reaction of 2-chlorophenol with 2-bromoacetophenone to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then reacted with 2-bromo-3-(dimethylamino)pyridine to form the final product, 2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide has been extensively used in scientific research to study the role of AMPK in various physiological and pathological processes. It has been shown to activate AMPK in vitro and in vivo, and has been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, autophagy, and inflammation.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-20(2)16-12(6-5-9-18-16)10-19-15(21)11-22-14-8-4-3-7-13(14)17/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRFVRCQELYYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide

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